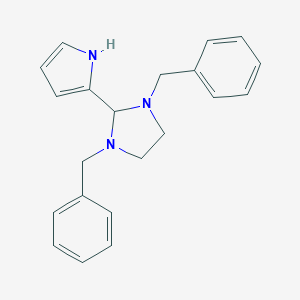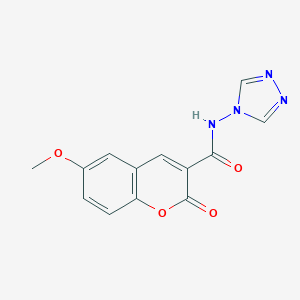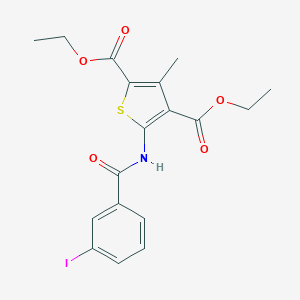![molecular formula C30H21N3O2S B392528 (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392528.png)
(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a naphthyl group and a thioxodihydro-pyrimidinedione core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Thiazolidine-2,4-dione derivatives: Studied for their antimicrobial activity.
Uniqueness
What sets (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its combination of the indole, naphthyl, and thioxodihydro-pyrimidinedione moieties, which confer unique chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler indole derivatives.
Propriétés
Formule moléculaire |
C30H21N3O2S |
|---|---|
Poids moléculaire |
487.6g/mol |
Nom IUPAC |
(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C30H21N3O2S/c34-28-25(29(35)33(30(36)31-28)27-16-8-12-21-11-4-5-13-23(21)27)17-22-19-32(18-20-9-2-1-3-10-20)26-15-7-6-14-24(22)26/h1-17,19H,18H2,(H,31,34,36)/b25-17+ |
Clé InChI |
YGOHLBPJXLJAON-KOEQRZSOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65 |
SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65 |
SMILES canonique |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B392454.png)

![4-(biphenyl-4-yl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392456.png)

![2,2,2-trifluoro-N-{2-nitro-4-[(trifluoroacetyl)amino]phenyl}acetamide](/img/structure/B392459.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile](/img/structure/B392465.png)

